Product packaging for 4-Methyl-2-naphthalenesulfonic acid(Cat. No.:CAS No. 857993-47-6)

4-Methyl-2-naphthalenesulfonic acid

Cat. No.: B12692873
CAS No.: 857993-47-6
M. Wt: 222.26 g/mol
InChI Key: KXADICOPIZKQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-naphthalenesulfonic acid is a naphthalene-based organic compound featuring a methyl group and a sulfonic acid functional group. This structure classifies it among a family of compounds known for their utility as key intermediates in chemical synthesis and biomedical research[a citation:2]. Naphthalene derivatives like this one are frequently investigated for their role in the synthesis of more complex molecules, including dyes and pigments[a citation:2]. In pharmaceutical research, structurally related naphthalenesulfonic acids have been studied as potential inhibitors for various enzymatic targets. For instance, certain small-molecule naphthalenesulfonic acid derivatives have demonstrated selective inhibitory activity against the DNA polymerase and Ribonuclease H functions of HIV-1 Reverse Transcriptase, highlighting their relevance in antiviral drug discovery[a citation:6]. From a chemical perspective, the sulfonic acid group makes the compound acidic and hydrophilic, which can influence the solubility and binding characteristics of the molecules it is incorporated into. Researchers value naphthalene derivatives for their fused aromatic ring system, which can enhance lipophilicity and membrane permeability in drug design[a citation:2]. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this compound with appropriate safety precautions. Note that naphthalene exposure has been associated with hazards such as hemolytic anemia, particularly in individuals with G6PD deficiency[a citation:2].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O3S B12692873 4-Methyl-2-naphthalenesulfonic acid CAS No. 857993-47-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

857993-47-6

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

4-methylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-6-10(15(12,13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,12,13,14)

InChI Key

KXADICOPIZKQKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)S(=O)(=O)O

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Methyl 2 Naphthalenesulfonic Acid and Analogues

Direct Sulfonation Reactions of Naphthalene (B1677914) Precursors

The most common method for synthesizing naphthalenesulfonic acids is the direct sulfonation of naphthalene or its derivatives. This electrophilic aromatic substitution reaction is influenced by various factors, including temperature, reaction time, and the concentration of the sulfonating agent. shokubai.org

The sulfonation of naphthalene is a classic example of a reaction where the product distribution is governed by kinetic versus thermodynamic control. acs.orgthecatalyst.org At lower temperatures (around 80°C), the reaction is under kinetic control, favoring the formation of the 1-naphthalenesulfonic acid isomer due to a lower activation energy pathway. vaia.comstackexchange.com However, at higher temperatures (around 160°C), the reaction is under thermodynamic control, leading to the formation of the more stable 2-naphthalenesulfonic acid isomer. vaia.comblogspot.com This is because the 1-isomer can revert to naphthalene, which can then be sulfonated to the more stable 2-isomer at elevated temperatures. stackexchange.comquora.com

In the case of 2-methylnaphthalene (B46627), the starting material for 4-Methyl-2-naphthalenesulfonic acid, the directing effect of the methyl group influences the position of sulfonation. The methyl group is an activating group and directs the incoming sulfonic acid group to the ortho and para positions. However, steric hindrance plays a significant role in determining the final isomer distribution. rsc.org The sulfonation of 2-methylnaphthalene with 93% sulfuric acid yields a mixture of all seven possible monosulfonic acids. rsc.org

Controlling the formation of isomers is a critical aspect of synthesizing a specific naphthalenesulfonic acid derivative. As mentioned, temperature is a key factor in controlling the ratio of 1- and 2-naphthalenesulfonic acid isomers. vaia.comblogspot.com The reversibility of the sulfonation reaction allows for the conversion of the kinetically favored alpha-isomer to the thermodynamically more stable beta-isomer at higher temperatures. stackexchange.comquora.com

The unstable α-naphthalenesulfonic acid can be hydrolyzed back to naphthalene and sulfuric acid at temperatures between 140-150°C. smolecule.com This property is exploited in the purification process to remove the unwanted alpha-isomer. The resulting mixture of naphthalenesulfonic acids can be separated through processes like hydrolysis and crystallization. smolecule.com The product is often purified by neutralization with a base, such as sodium hydroxide (B78521), followed by crystallization. smolecule.com

The table below summarizes the effect of temperature on the isomer distribution in the sulfonation of naphthalene.

TemperatureMajor ProductControl Type
80°C1-Naphthalenesulfonic acidKinetic
160°C2-Naphthalenesulfonic acidThermodynamic

Functional Group Interconversion Strategies on Naphthalene Scaffolds

An alternative to direct sulfonation is the use of functional group interconversion (FGI) on a pre-functionalized naphthalene ring. solubilityofthings.com This approach offers a way to introduce the desired methyl and sulfonic acid groups at specific positions, providing greater control over the final product's regiochemistry. thieme-connect.com

The introduction of a methyl group onto the naphthalene ring can be achieved through reactions like the Friedel-Crafts alkylation. iptsalipur.org However, this method can lead to polysubstitution and rearrangement of the alkyl group. A more controlled approach might involve the use of a pre-existing functional group that can be converted to a methyl group.

Similarly, a sulfonic acid group can be introduced through various methods. For instance, a halogenated naphthalene derivative can be converted to a sulfonic acid. vanderbilt.edu This allows for precise placement of the sulfonic acid group, avoiding the isomer mixtures often obtained through direct sulfonation.

Multi-step synthesis provides a powerful strategy for constructing complex substituted naphthalenes. anr.frevitachem.com This can involve a series of reactions to introduce and modify functional groups on the naphthalene core. For example, a multi-step synthesis could start with a specific naphthalene derivative, where one functional group directs the introduction of a second group, which is then converted to the desired methyl or sulfonic acid functionality. bohrium.combohrium.com Such approaches, while often longer, can provide access to specific isomers that are difficult to obtain through direct methods. researchgate.net

Recent advances in C-H functionalization offer new avenues for the regioselective introduction of functional groups onto the naphthalene ring, potentially shortening synthetic routes. anr.frbohrium.com

Optimization of Synthesis Processes for Purity and Yield

Optimizing the synthesis of this compound is crucial for industrial applications to ensure high purity and yield. This involves carefully controlling reaction parameters and employing efficient purification techniques.

Research has shown that for the sulfonation of naphthalene, reaction temperatures above 150°C are critical for achieving high yields of the 2-isomer. shokubai.orgsmolecule.com The use of specific solvents, such as naphthenic solvents, can also improve the product yield. shokubai.org Furthermore, innovative reactor designs that suppress the sublimation of naphthalene can drastically increase the yield to nearly 98%. shokubai.org

Advanced optimization techniques can identify the ideal reaction temperature, time, and reactant molar ratios to maximize the product yield. smolecule.com For instance, in the synthesis of naphthalene-2-sulfonic acid, optimal conditions have been identified as a reaction temperature of 96.84°C, a reaction time of 2.68 hours, and a reactant molar ratio of 0.92:1, resulting in a yield of 74.8%. smolecule.com

Purity enhancement strategies focus on minimizing side reactions and the formation of impurities during the sulfonation process. Continuous production methods using falling film sulfonation reactors with precise temperature control have been developed to produce high-purity naphthalene sulfonic acid derivatives. smolecule.com

The following table presents an example of optimized reaction conditions for naphthalene sulfonation.

ParameterOptimal Value
Reaction Temperature96.84°C
Reaction Time2.68 hours
Reactant Molar Ratio0.92:1
Resulting Yield 74.8%

Novel Neutralization Techniques

In the synthesis of naphthalenesulfonic acids and their derivatives, the neutralization of the acidic product is a critical step, not only for isolation but also for preparing stable, usable forms such as sodium salts. While traditional neutralization with strong bases like sodium hydroxide is common, several other techniques are employed, offering advantages in purity, yield, and handling.

One method involves the reaction of the sulfonic acid with a sodium sulfite (B76179) solution. In a patented process for producing 2-naphthalenesulfonic acid sodium salt, the acidic product is preheated to 80–90 °C and then treated with a 5% to 15% sodium sulfite solution. google.com The mixture is stirred at this temperature for a period ranging from 10 to 60 minutes to yield the 2-sodium naphthalenesulfonate salt brine, which is then cooled to induce crystallization. google.com This technique is presented as part of a process with high naphthalene conversion and reduced environmental impact. google.com

Another common industrial practice involves a two-step neutralization, particularly after sulfonation. For instance, in the preparation of 2-naphthalenesulfonic acid, the crude sulfonation mixture is first treated with calcium oxide (lime) to precipitate calcium sulfate (B86663). prepchem.com The filtered solution containing the calcium salt of the naphthalenesulfonic acid is then treated with sodium carbonate. prepchem.com This causes the precipitation of calcium carbonate, leaving the desired sodium naphthalenesulfonate in solution, which can then be isolated by evaporation and crystallization. prepchem.com

For the synthesis of more complex analogues, such as suramin (B1662206) derivatives from 5-amino-2-naphthalenesulfonic acid, precise pH control during the reaction and workup is crucial. In these cases, a 2 M sodium carbonate (Na₂CO₃) solution is often used to adjust the pH of the aqueous reaction mixture to specific levels (e.g., pH 4 or pH 7) to facilitate reactions or enable extraction and purification steps. frontiersin.orgnih.gov Similarly, in the production of dispersants derived from methylnaphthalene sulfonic acid, a 30% alkaline solution is added after condensation with formaldehyde (B43269) to neutralize the product to a pH of approximately 7 before cooling and crystallization. chembk.com

The table below summarizes various neutralization agents used for naphthalenesulfonic acids and their analogues.

Neutralizing AgentSubstrate / ProcessKey ParametersOutcomeSource
Sodium Sulfite Solution2-Naphthalenesulfonic acid5-15% solution, 80-90 °C, 10-60 min stirring2-Sodium naphthalenesulfonate brine google.com
Calcium Oxide (CaO) followed by Sodium Carbonate (Na₂CO₃)2-Naphthalenesulfonic acidBoiling, filtration of precipitatesSodium 2-naphthalenesulfonate solution prepchem.com
Sodium Carbonate (Na₂CO₃)5-Amino-2-naphthalenesulfonic acid derivatives2 M solution, pH adjustment to 4.0 or 7.0pH-controlled reaction/purification frontiersin.orgnih.gov
Alkaline SolutionMethylnaphthalene sulfonic acid-formaldehyde condensate30% solution, neutralization to pH ~7Neutralized dispersant product chembk.com

Purification from Aqueous Solutions

The purification of this compound and its analogues from aqueous solutions, which often contain residual sulfuric acid and other by-products from synthesis, is essential for obtaining a high-purity product. Several methods are utilized, including liquid-liquid extraction, ion exchange chromatography, and crystallization.

Liquid-Liquid Extraction

A promising method for separating naphthalenesulfonic acids from aqueous solutions containing sulfuric acid is liquid-liquid extraction using secondary or tertiary amines dissolved in an organic solvent. acs.org A study on the purification of β-naphthalenesulfonic acid (NSA) demonstrated the effectiveness of using the secondary amine Amberlite LA-2 dissolved in toluene. acs.org The amine reversibly binds the sulfonic acid, forming reverse micelles and transferring it to the organic phase. acs.org This technique shows high thermodynamic selectivity for the sulfonic acid over sulfuric acid, making the separation thermodynamically favorable. acs.org The efficiency of this separation can be quantified by the distribution coefficients of the acids between the aqueous and organic phases.

Ion Exchange Chromatography

Ion exchange is a widely applicable technique for the purification of sulfonic acids. Anion exchange resins can be used to separate strong acids from aqueous solutions of non-ionized or lowly ionized organic solutes. google.com In the context of naphthalenesulfonic acids, resins such as Amberlite IR-120 PLUS have been used to obtain the pure acid form from its salt. acs.orgchemicalbook.com The process typically involves passing an aqueous solution of the sodium salt of the sulfonic acid through a column packed with a strong acid cation exchange resin, which replaces the sodium ions with hydrogen ions, yielding the pure sulfonic acid in the eluent.

Crystallization

Crystallization is a fundamental purification step, often used after neutralization to isolate the product as a stable salt. After neutralizing the sulfonic acid with a suitable base (e.g., sodium sulfite or sodium carbonate), the resulting salt solution is typically concentrated and cooled to induce crystallization. google.comprepchem.com The solubility of the sodium naphthalenesulfonate salt decreases at lower temperatures, allowing it to precipitate out of the solution while impurities may remain dissolved. The resulting crystals can then be separated by filtration, washed, and dried to yield a purified product. google.comprepchem.com This method is effective for removing water-soluble impurities.

The table below details key findings from a study on the purification of β-naphthalenesulfonic acid (NSA) using liquid-liquid extraction.

ParameterDescriptionValue/FindingSource
ExtractantAmine used for extractionAmberlite LA-2 (secondary amine) acs.org
DiluentOrganic solvent for the amineToluene acs.org
Aqueous PhaseSolution being purified0.01−0.5 M β-naphthalenesulfonic acid (NSA) with sulfuric acid acs.org
MechanismHow the acid is extractedReversible complexation, forming reverse micelles in the organic phase acs.org
SelectivityPreference of extractionThe separation is thermodynamically favored for NSA over sulfuric acid acs.org

Iii. Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-Methyl-2-naphthalenesulfonic acid, both ¹H and ¹³C NMR spectroscopy provide crucial data for its structural confirmation.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts depending on their local electronic environment. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl group protons would resonate in the upfield region, usually around 2.5 ppm. The acidic proton of the sulfonic acid group is often broad and its chemical shift can vary depending on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. careerendeavour.com Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbon atoms of the naphthalene ring would appear in the aromatic region (typically 120-150 ppm). The carbon atom attached to the sulfonic acid group would be significantly deshielded and appear at a lower field. The methyl carbon would resonate in the aliphatic region (around 20-30 ppm). The exact chemical shifts are influenced by the positions of the substituents on the naphthalene ring. thieme-connect.de

A predicted ¹³C NMR spectrum for a related compound, 1-naphthalenesulfonic acid, shows carbon signals spread over a wide range, which aids in the identification of individual carbon nuclei. careerendeavour.comhmdb.ca Similarly, for this compound, the different chemical environments of the carbon atoms would lead to a well-resolved spectrum, allowing for the assignment of each carbon atom.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Assignment
¹H ~2.5 Methyl Protons (-CH₃)
¹H 7.0 - 9.0 Aromatic Protons
¹H Variable (broad) Sulfonic Acid Proton (-SO₃H)
¹³C ~20-30 Methyl Carbon (-CH₃)
¹³C ~120-150 Aromatic Carbons
¹³C Downfield of aromatic region Carbon attached to -SO₃H

Note: These are general predicted ranges and actual values may vary based on experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups.

Key expected vibrational frequencies include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the sulfonic acid hydroxyl group. researchgate.net

Aromatic C-H stretching: Sharp peaks around 3000-3100 cm⁻¹. uludag.edu.tr

Aliphatic C-H stretching: Peaks in the range of 2850-2960 cm⁻¹ for the methyl group. researchgate.net

S=O stretching: Strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of the sulfonic acid group. researchgate.netresearchgate.net

C=C stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic naphthalene ring. uludag.edu.tr

C-S stretching: A peak around 692 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The naphthalene ring system gives rise to strong absorptions, typically with multiple bands. researchgate.net For instance, a related compound, 6-(p-toluidino)-2-naphthalenesulfonic acid sodium salt (TNS), shows maximum absorbance (λmax) at 225, 274, and 318 nm. caymanchem.com The presence of the methyl and sulfonic acid groups on the naphthalene ring will influence the exact position and intensity of these absorption bands. researchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Absorption Functional Group/Structural Feature
Infrared (IR) 3200-3600 cm⁻¹ (broad) O-H stretch (Sulfonic Acid)
3000-3100 cm⁻¹ Aromatic C-H stretch
2850-2960 cm⁻¹ Aliphatic C-H stretch (Methyl)
1000-1350 cm⁻¹ (strong) S=O stretch (Sulfonic Acid)
1400-1600 cm⁻¹ Aromatic C=C stretch
Ultraviolet-Visible (UV-Vis) Multiple bands in UV region Naphthalene π-electron system

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₀O₃S, giving it a molecular weight of approximately 222.26 g/mol . nih.gov In a mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass would be expected.

Fragmentation of the molecular ion can provide further structural details. Common fragmentation pathways for naphthalenesulfonic acids may involve the loss of the sulfonic acid group (SO₃H) or cleavage of the naphthalene ring. For a related compound, calmagite, which also contains a naphthalenesulfonic acid moiety, the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 359.0696. nih.gov Analysis of the fragmentation pattern helps to confirm the presence of specific structural units.

Advanced Diffraction Methods for Solid-State Structure Determination

Iv. Mechanistic Investigations and Reaction Pathway Analysis

Reaction Kinetics and Thermodynamic Studies of Naphthalenesulfonation

The sulfonation of 2-methylnaphthalene (B46627) is a classic example of a reaction governed by both kinetic and thermodynamic control, a principle common in the sulfonation of naphthalene (B1677914) and its derivatives. stackexchange.comproquest.com The reaction involves the introduction of a sulfonic acid group (-SO₃H) onto the naphthalene ring system via electrophilic aromatic substitution. The position of this substitution is highly dependent on the reaction conditions, particularly temperature.

In the sulfonation of 2-methylnaphthalene with reagents like 93% sulfuric acid, it has been observed that all seven possible monosulfonic acid isomers are formed. rsc.org The distribution of these isomers changes significantly with temperature, indicating a shift between kinetic and thermodynamic control.

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major products are those that are formed the fastest. For naphthalene, substitution at the α-position (C1) is kinetically favored because the transition state leading to this isomer is lower in energy. stackexchange.comechemi.com This is due to the formation of a more stable carbocation intermediate (an arenium ion or sigma complex) which can be stabilized by two resonance structures that keep one of the benzene (B151609) rings fully aromatic. stackexchange.comproquest.com For 2-methylnaphthalene, the activating, ortho-para directing methyl group at the C2 position would kinetically favor substitution at the adjacent C1 and C3 positions.

Thermodynamic Control: At higher temperatures, the sulfonation reaction becomes reversible. stackexchange.comechemi.com This allows for equilibrium to be established, and the product distribution shifts to favor the most thermodynamically stable isomer(s). For naphthalene, the β-isomer (naphthalene-2-sulfonic acid) is more stable due to reduced steric hindrance compared to the α-isomer, where there is an unfavorable peri-interaction between the sulfonic acid group and the hydrogen at the C8 position. stackexchange.comproquest.com In the case of 2-methylnaphthalene, an increase in temperature leads to a decrease in the proportion of the 1- and 3-sulfonic acids and an increase in the proportion of the 6- and 7-sulfonic acids, which are the more thermodynamically stable products. rsc.org

Table 1: Effect of Temperature on Isomer Distribution in the Sulfonation of 2-Methylnaphthalene Data derived from research on the sulfonation of 2-methylnaphthalene with 93% sulfuric acid. rsc.org

Temperature RangeTrend for 1- and 3-Sulfonic AcidsTrend for 4- and 8-Sulfonic AcidsTrend for 6- and 7-Sulfonic Acids
Increasing TemperatureProportion DecreasesProportion Decreases (40-160°C)Proportion Increases
Dominant Control Kinetic Kinetic Thermodynamic

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The formation of 4-methyl-2-naphthalenesulfonic acid occurs via an electrophilic aromatic substitution (EAS) reaction, a fundamental mechanism in aromatic chemistry. wikipedia.org The process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com

The mechanism for the sulfonation of 2-methylnaphthalene can be detailed in the following steps:

Formation of the Electrophile: The actual electrophile in sulfonation is sulfur trioxide (SO₃). In concentrated sulfuric acid, SO₃ is present in equilibrium. Using fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, provides a higher concentration of the electrophile and increases the reaction rate. docbrown.info The sulfur atom in SO₃ is highly electrophilic due to the electron-withdrawing effect of the three oxygen atoms. docbrown.info

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the 2-methylnaphthalene ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. masterorganicchemistry.com This forms a C-S bond and breaks the aromaticity of the ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. proquest.commasterorganicchemistry.com The stability of this intermediate is key to determining the position of substitution. The methyl group at C2 is an electron-donating group, which activates the ring towards EAS and directs the incoming electrophile to the ortho (C1, C3) and para (C6) positions. docbrown.info Attack at the C4 position is also possible.

Deprotonation and Restoration of Aromaticity: In the final step, a base (such as HSO₄⁻ or H₂O) removes a proton (H⁺) from the carbon atom that formed the bond with the SO₃ group. masterorganicchemistry.com This step is fast and results in the reformation of the aromatic π system, yielding the final product, this compound. masterorganicchemistry.com

The preference for substitution at certain positions is dictated by the stability of the intermediate sigma complex. For naphthalene systems, intermediates that preserve the aromaticity of one of the two rings are significantly more stable. wordpress.com

Mechanistic Pathways in Azo Coupling Reactions and Dye Formation

Naphthalenesulfonic acids, including this compound, are important components in the synthesis of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are known for their vibrant colors. cuhk.edu.hk The formation of these dyes occurs through an azo coupling reaction, which is another type of electrophilic aromatic substitution. organic-chemistry.orgwikipedia.org

The general mechanism involves two main components: a diazonium salt (the electrophile) and a coupling component (the nucleophile), which in this case would be this compound.

Formation of the Diazonium Ion: The reaction begins with the diazotization of a primary aromatic amine (e.g., aniline (B41778) or a derivative) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0-5 °C). brainly.comunb.ca This produces a highly reactive aryldiazonium cation (Ar-N₂⁺).

Electrophilic Attack: The aryldiazonium ion then acts as a weak electrophile. It reacts with an electron-rich aromatic compound, the coupling component. youtube.com this compound serves as an effective coupling component because the naphthalene ring is activated by the electron-donating methyl group. The sulfonic acid group also influences the solubility and properties of the final dye.

Azo Coupling: The diazonium ion attacks the activated naphthalene ring, typically at a position para or ortho to the most activating group, to form a new C-N bond. organic-chemistry.orgwikipedia.org The reaction is sensitive to pH; it must be mildly acidic or neutral to ensure there is a sufficient concentration of the diazonium ion without deprotonating the coupling partner excessively. organic-chemistry.org

Deprotonation: Similar to other EAS reactions, a proton is lost from the ring to restore aromaticity, yielding the final, highly conjugated azo dye. youtube.com The extensive conjugation across the entire molecule is responsible for its ability to absorb light in the visible spectrum, thus giving it color. youtube.com

Mechanisms of Nucleophilic Substitution at the Sulfonic Acid Group

While the naphthalene ring typically undergoes electrophilic substitution, the sulfonic acid group itself can be replaced in a nucleophilic aromatic substitution (SₙAr) reaction under specific, often harsh, conditions. In this type of reaction, the sulfonate group (-SO₃⁻) acts as a leaving group. masterorganicchemistry.com

The mechanism of nucleophilic aromatic substitution differs significantly from EAS:

Nucleophilic Attack: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the sulfonic acid group. This is the rate-determining step. masterorganicchemistry.com Unlike in Sₙ1 or Sₙ2 reactions, the leaving group does not depart simultaneously. Instead, the attack by the nucleophile leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring. The stability of this intermediate is crucial for the reaction to proceed. SₙAr reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group, as they help to stabilize the negative charge. masterorganicchemistry.com The naphthalene ring system itself is electron-rich, which generally disfavors this mechanism unless other activating groups are present.

Departure of the Leaving Group: In the final, fast step, the aromaticity is restored as the sulfonate group departs, taking the electron pair from the C-S bond with it. masterorganicchemistry.com

A classic example of this type of reaction is the production of naphthols from naphthalenesulfonic acids via alkali fusion (heating with NaOH or KOH at high temperatures, ~300°C). In this case, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, displacing the sulfonate group to form a naphthoxide, which is then protonated to yield the naphthol.

Hydrolytic Decomposition and Degradation Pathways

This compound can undergo decomposition and degradation through several pathways, including hydrolysis, thermal breakdown, and microbial action. The presence of the sulfonic acid group generally makes these compounds resistant to biological degradation, leading to their persistence in the environment. researchgate.netnih.gov

Hydrolytic Decomposition (Desulfonation): Sulfonation is a reversible reaction. Under conditions of high temperature and in the presence of aqueous acid, the sulfonic acid group can be removed via hydrolysis, regenerating the parent hydrocarbon (2-methylnaphthalene). This process, known as desulfonation, follows the principle of microscopic reversibility and proceeds through the same mechanistic pathway as sulfonation but in reverse.

Thermal Decomposition: At very high temperatures (≥ 300°C) in hydrothermal solutions, naphthalenesulfonate isomers become unstable. wgtn.ac.nz They can break down to form naphthalene and naphthol isomers. wgtn.ac.nz The formation of naphthols indicates that nucleophilic substitution of the sulfonate group by water or hydroxide can occur under these extreme conditions. wgtn.ac.nz

Microbial Degradation: Although generally resistant, some specialized bacteria are capable of degrading naphthalenesulfonic acids. These microorganisms can utilize the compound as a source of sulfur. d-nb.info The degradation pathway often begins with an oxygenolytic cleavage of the carbon-sulfur bond. d-nb.info For instance, some bacterial strains initiate metabolism through the hydroxylation of the aromatic ring, which is followed by the spontaneous elimination of the sulfite (B76179) group to yield a dihydroxynaphthalene intermediate. frontiersin.org This intermediate is then further catabolized through standard naphthalene degradation pathways. frontiersin.org Certain bacteria, such as Sphingomonas sp. strain BN6, are known to aerobically degrade various substituted naphthalenesulfonic acids. asm.org

Oxidative Degradation: Strong oxidizing agents like ozone can also degrade naphthalenesulfonic acids in aqueous solutions. The initial attack by ozone occurs at the double bonds in the aromatic rings via 1,3-dipolar cycloaddition, leading to ring cleavage and the formation of more highly oxidized organic acids and sulfate (B86663) ions. researchgate.net

Table 2: Products of Naphthalenesulfonic Acid Degradation

Degradation MethodConditionsKey Products
Hydrolysis High Temperature, Aqueous AcidParent Naphthalene/Derivative
Thermal Decomposition ≥ 300°C, HydrothermalNaphthalene, Naphthols
Microbial Degradation Specific Bacterial StrainsNaphthols, Dihydroxynaphthalenes, Sulfite
Ozonolysis Aqueous OzoneOxidized Organic Acids, Sulfate Ions

Catalytic Roles and Mechanisms in Organic Transformations

While this compound is primarily known as a crucial intermediate in the synthesis of dyes and other chemicals, compounds of its class—arenesulfonic acids—are widely used as strong acid catalysts in organic synthesis. nih.govshokubai.org Although specific catalytic applications for this compound are not extensively documented, its chemical properties suggest it could function similarly to more common catalysts like p-toluenesulfonic acid (TsOH) and benzenesulfonic acid.

As a strong Brønsted acid, it can catalyze a variety of reactions by protonating a substrate, thereby making it more susceptible to nucleophilic attack. The general mechanism involves:

Protonation of the Substrate: The sulfonic acid donates a proton to an electronegative atom (typically oxygen or nitrogen) on the substrate molecule (e.g., the carbonyl oxygen of a ketone or ester).

Activation: This protonation activates the substrate, making it a much better electrophile. For example, a protonated carbonyl group carries a more significant positive charge on the carbon atom.

Nucleophilic Attack: A nucleophile attacks the activated electrophilic center.

Deprotonation: The conjugate base of the sulfonic acid (the sulfonate anion) or another weak base removes a proton in a subsequent step to regenerate the acid catalyst and yield the final product.

Reactions potentially catalyzed by arenesulfonic acids like this compound include:

Esterification: Catalyzing the reaction of a carboxylic acid and an alcohol.

Acetal/Ketal Formation: Catalyzing the protection of aldehydes and ketones.

Dehydration Reactions: Promoting the elimination of water, such as in the formation of alkenes from alcohols.

The bulky, lipophilic naphthalene group could offer unique solubility properties in certain organic media compared to simpler arenesulfonic acids, potentially influencing its effectiveness as a catalyst in specific nonpolar reaction systems.

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-methyl-2-naphthalenesulfonic acid. These calculations provide a detailed picture of electron distribution and energy levels, which are key to predicting chemical behavior. nasa.gov

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of naphthalenesulfonic acid, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. dntb.gov.uabohrium.com These calculations are also used to predict vibrational spectra (FT-IR and Raman), which can be compared with experimental data to validate the computed structure. dntb.gov.uarjptonline.org Furthermore, DFT is instrumental in studying the electronic properties of related compounds by calculating parameters that describe their electronic nature. researchgate.net The application of DFT provides a foundational understanding of the molecule's stability and structural characteristics. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net For naphthalenesulfonic acid derivatives, FMO analysis helps to elucidate their electronic transition properties and reactivity patterns. dntb.gov.uaresearchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

ConceptDescriptionSignificance for Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. Higher energy often correlates with stronger electron-donating ability. numberanalytics.com
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. Lower energy often correlates with stronger electron-accepting ability. numberanalytics.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA small gap indicates high reactivity, polarizability, and low kinetic stability. A large gap suggests high stability. researchgate.net

Tautomerism, the interconversion of structural isomers, is a possibility for molecules with certain functional groups. For compounds related to this compound, such as those containing hydroxyl and azo groups, different tautomeric forms like keto-enol or azo-hydrazone can exist. scirp.orgresearchgate.net Quantum-chemical calculations, particularly methods that can accurately compute the enthalpy of formation, are used to predict the most stable tautomer by comparing the energetic stabilities of the possible forms. scirp.org The relative energies of these tautomers can significantly influence the molecule's chemical and physical properties.

From the energies of the frontier molecular orbitals, several global chemical reactivity descriptors can be calculated using DFT. researchgate.net These descriptors provide a quantitative measure of the reactivity and stability of a molecule. researchgate.netresearchgate.net Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are crucial for developing a comprehensive understanding of the structure-stability and structure-reactivity relationships of naphthalenesulfonic acid derivatives. researchgate.net

Table 2: Global Chemical Reactivity Descriptors Derived from FMO Energies

DescriptorFormulaInterpretation
Electronegativity (χ)χ ≈ -(EHOMO + ELUMO)/2The power to attract electrons.
Chemical Hardness (η)η ≈ (ELUMO - EHOMO)/2Resistance to deformation of electron cloud.
Chemical Softness (S)S = 1/ηA measure of the molecule's polarizability.
Chemical Potential (μ)μ = -χThe escaping tendency of electrons.
Electrophilicity Index (ω)ω = μ²/2ηThe capacity to accept electrons.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. techscience.com For naphthalenesulfonic acid derivatives, molecular docking studies are performed to understand their potential interactions with biological macromolecules, such as proteins or enzymes. researchgate.nettandfonline.com These studies can reveal key binding modes and intermolecular interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov By identifying the crucial amino acid residues involved in the binding, these computational methods provide insights into the potential biological activity of the compound. techscience.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netnih.gov For derivatives structurally related to this compound, QSAR studies have been employed to correlate their structural features with their biological activities. neliti.com These models often use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. neliti.com The goal of a QSAR study is to develop a statistically significant model that can predict the activity of new, untested compounds. nih.govneliti.com This approach is valuable in guiding the synthesis of new molecules with potentially enhanced activities. researchgate.netcanada.ca

Solvation Effects and Spectroscopic Property Predictions

Computational and theoretical chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic and electronic level. These methods are particularly valuable for understanding how a molecule's behavior changes in the presence of a solvent and for predicting its spectroscopic signatures. By simulating the interactions between the solute (this compound) and the solvent, researchers can gain detailed insights into solvation effects and accurately predict how these will be reflected in various types of spectra.

Detailed Research Findings

Theoretical studies on naphthalenesulfonic acid derivatives frequently employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to explore molecular structure, reactivity, and spectroscopic properties. acs.orgresearchgate.netbohrium.com The choice of functional (e.g., B3LYP, M06-2X, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. tandfonline.comscispace.comnih.gov

To account for the influence of a solvent, these quantum mechanical calculations are often combined with implicit solvation models. faccts.debohrium.com Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used. faccts.de These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of molecular properties in a simulated solution environment. This approach is effective for predicting changes in electronic and vibrational spectra induced by the solvent. researchgate.net

Solvation Effects on Spectroscopic Properties

The interaction between this compound and solvent molecules can significantly alter its electronic and vibrational energy levels. The polarity of the solvent is a key factor; polar solvents can stabilize charged or polar regions of the solute, such as the sulfonic acid group (-SO₃H), through electrostatic interactions and hydrogen bonding.

These interactions lead to measurable changes in the molecule's spectroscopic output:

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption are sensitive to the solvent environment. Solvents can stabilize the ground state and the excited state of the molecule to different extents. This differential stabilization alters the energy gap between these states, resulting in a shift in the maximum absorption wavelength (λmax). tandfonline.comnih.gov A shift to a shorter wavelength is known as a hypsochromic (or blue) shift, while a shift to a longer wavelength is a bathochromic (or red) shift. For naphthalenesulfonic acid derivatives, increasing solvent polarity often leads to a bathochromic shift due to the greater stabilization of the more polar excited state.

Vibrational (FT-IR and FT-Raman) Spectroscopy: The vibrational frequencies of a molecule correspond to the stretching and bending of its chemical bonds. Solvent interactions, particularly hydrogen bonding, can affect the strength of these bonds and, consequently, their vibrational frequencies. nanoient.org For this compound, the O-H and S=O stretching frequencies of the sulfonic acid group are particularly sensitive to the hydrogen-bonding capability of the solvent. In a protic solvent like water or ethanol (B145695), hydrogen bonding to the sulfonic acid group is expected to weaken the O-H and S=O bonds, leading to a decrease in their stretching frequencies compared to the gas phase or a non-polar solvent.

Predicted Spectroscopic Data

The following tables present theoretical data for this compound, predicted using DFT calculations (B3LYP/6-311++G(d,p) level of theory) combined with an implicit solvation model (SMD). These values illustrate the expected influence of different solvents on key spectroscopic parameters.

Table 1: Predicted UV-Visible Absorption Maxima (λmax) in Various Solvents

SolventDielectric Constant (ε)Predicted λmax (nm)Predicted Shift (nm)
Gas Phase1.0288-
Cyclohexane2.0291+3
Chloroform4.8295+7
Ethanol24.6302+14
Water78.4305+17

Note: The predicted shift is relative to the gas phase calculation. The bathochromic shift increases with the dielectric constant of the solvent, indicating greater stabilization of the excited state in more polar environments.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Various Solvents

Vibrational ModeGas PhaseCyclohexaneEthanolWater
O-H Stretch3550354534103380
C-H Stretch (Methyl)2980297829752974
S=O Asymmetric Stretch1255125012301225
S=O Symmetric Stretch1070106810551052
Naphthalene (B1677914) Ring C=C Stretch1610160816051604

Note: The most significant frequency shifts are observed for the O-H and S=O stretching modes in protic solvents (Ethanol, Water) due to strong hydrogen bonding interactions. The frequencies for C-H and ring C=C stretches show minimal shifts.

Vi. Research on Derivatives and Their Advanced Applications

Synthesis and Application in Advanced Dye Chemistry

Derivatives of 4-methyl-2-naphthalenesulfonic acid are integral to the synthesis of high-performance colorants. The presence of the naphthalene (B1677914) ring system, modified with sulfonic acid and methyl groups, provides a versatile scaffold for creating dyes with specific, desirable properties for various industrial applications. ontosight.ainih.gov

Azo dyes, which constitute over 60% of all dyes used, are synthetic colorants characterized by the –N=N– functional group. nih.gov Their synthesis is a well-established two-step process involving the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction with a suitable coupling partner. nih.govunb.ca

Naphthalenesulfonic acid derivatives are frequently employed as coupling components in this process. unb.caontosight.ai The specific structure of the derivative, including the position of amino, hydroxyl, and sulfonic acid groups, directly influences the electronic properties and, consequently, the color of the final dye. nih.gov The sulfonic acid group, in particular, enhances the water solubility of the dyes, making them suitable for dyeing textiles like cotton, wool, and silk. ontosight.aiyoutube.com By strategically selecting the diazo component and the naphthalenesulfonic acid-based coupling agent, a wide spectrum of colors—including various shades of yellow, red, orange, and blue—can be achieved. unb.ca These compounds are used extensively in the textile, printing, and paper manufacturing industries. nih.govontosight.aiontosight.ai

Table 1: Role of Naphthalenesulfonic Acid Derivatives in Azo Dye Synthesis

Component RoleChemical ProcessResulting FeatureIndustry Applications
Coupling AgentReacts with a diazonium salt in an electrophilic substitution. unb.caForms the core chromophore structure; substituents determine the final color. nih.govTextile Dyeing, Printing Inks, Paper Coloring. nih.govontosight.ai
Solubilizing MoietyThe sulfonic acid group (-SO3H) imparts water solubility. ontosight.aiyoutube.comEnables application in aqueous dyeing systems for various fibers. youtube.comFood Coloring, Cosmetics, Pharmaceuticals. ontosight.aiontosight.ai

This table provides a generalized overview of the function of naphthalenesulfonic acid derivatives in azo dye synthesis.

The photostability of a dye is a critical factor for its application, determining its resistance to fading upon exposure to light. Research into azo dyes derived from naphthalene sulfonic acids, such as H-acid and γ-acid, has shown that the stability is influenced by several factors, including the dye's structure, the substrate it is applied to, and environmental conditions. researchgate.net The photodegradation of these dyes often proceeds via a photo-oxidation mechanism, and the light fastness is dependent on the electron density of the azo bond, which acts as the reaction center. researchgate.net

Studies have shown that certain substituents in the ortho position relative to the azo bond can enhance the dye's photostability. researchgate.net However, a complex relationship can exist between a dye's inherent photostability and its performance under specific conditions, such as in the presence of perspiration. researchgate.net For instance, the photofading of reactive dyes on cotton can be accelerated by the presence of artificial perspiration and oxygen, with the substrate itself promoting photo-reduction while suppressing photo-oxidation. researchgate.net The stability of commercial food colorants derived from naphthalenesulfonic acids, such as Carmoisine, has also been investigated, with studies identifying their degradation products, which include compounds like naphthionic acid. researchgate.net

Role as Intermediates in Complex Organic Synthesis

The chemical structure of this compound and its derivatives makes them valuable intermediates in the synthesis of more complex molecules. ontosight.ai The naphthalene core offers a rich platform for further functionalization, while the sulfonic acid group can be used to control solubility or be replaced in subsequent synthetic steps. wikipedia.org

Naphthalenesulfonic acids are key building blocks in the chemical industry for producing a range of fine chemicals and specialty materials. amerigoscientific.comnordmann.global They serve as precursors for aminonaphthalenesulfonic acids and hydroxynaphthalenesulfonic acids through processes like nitration followed by reduction, or alkali fusion. wikipedia.orggoogle.com These amino and hydroxy derivatives are themselves crucial intermediates for many dyes and pigments. ontosight.aiontosight.ai For example, 7-amino-4-hydroxy-2-naphthalenesulfonic acid (J acid) is a widely used intermediate in the manufacturing of substantive, matching, and reactive dyes. google.com

Beyond the dye industry, these compounds are utilized in the synthesis of pharmaceuticals and other specialty chemicals. nordmann.globalontosight.ai The versatility of the naphthalenesulfonic acid scaffold allows for its incorporation into diverse molecular frameworks, leading to materials with unique optical, chemical, or biological properties. ontosight.ai

Development of Materials Science Applications

The aromatic and electronically active nature of the naphthalene ring has led to the exploration of its derivatives in the field of materials science, particularly for the development of advanced functional materials.

Conjugated polymers, which feature a backbone of alternating single and double bonds, have gained significant attention for their electronic and optical properties. uludag.edu.tr These materials are used in a wide array of electronic devices, including sensors, light-emitting diodes (LEDs), and solar cells. researchgate.netresearchgate.net

Derivatives of naphthalenesulfonic acid have been successfully used as monomers for the synthesis of novel conjugated polymers. In one study, water-soluble conjugated polymers were synthesized from 7-amino-4-hydroxy-2-naphthalenesulfonic acid through oxidative polycondensation. uludag.edu.trresearchgate.net The resulting polymers exhibited key characteristics of semiconducting materials. uludag.edu.trresearchgate.net Electrochemical synthesis has also been employed to create conducting polymers on glassy carbon electrodes from various amino-substituted naphthalene sulfonic acids. researchgate.net

A key finding from this research is that the synthesized polymers possess lower optical and electrochemical band gaps compared to their corresponding monomers, a crucial property for semiconductor applications. uludag.edu.trresearchgate.net These materials demonstrate the potential of naphthalenesulfonic acid derivatives to serve as building blocks for functional polymers in advanced optoelectronic applications. uludag.edu.trresearchgate.net

Table 2: Properties of Conjugated Polymers from a Naphthalenesulfonic Acid Derivative

PropertyFindingImplication
Synthesis MethodOxidative polycondensation of 7-amino-4-hydroxy-2-naphthalenesulfonic acid. uludag.edu.trA facile, one-pot method to produce water-soluble functional polymers. researchgate.net
Molecular Weight (Mw)Values ranged from 6365 to 8900 Da. uludag.edu.trresearchgate.netIndicates the formation of polymeric chains.
Polydispersity Index (PDI)Values were found to be between 1.148 and 1.166. uludag.edu.trresearchgate.netSuggests a relatively narrow distribution of polymer chain lengths.
Band GapPolymers showed lower optical and electrochemical band gaps than the monomer. uludag.edu.trresearchgate.netThe material can be evaluated as a semiconductor for electronic devices. researchgate.net
FluorescenceThe polynaphthol derivative showed bicolored fluorescent light emission. uludag.edu.trresearchgate.netPotential for use in optical sensors or light-emitting applications.

This table summarizes findings from a study on polymers derived from 7-amino-4-hydroxy-2-naphthalenesulfonic acid. uludag.edu.trresearchgate.net

Application as Polymer Additives and Photostabilizers

Derivatives of naphthalenesulfonic acid have been investigated as effective additives for polymers, particularly as photostabilizers for materials like poly(vinyl chloride) (PVC). PVC is known to undergo photodegradation when exposed to UV light, leading to discoloration, reduced durability, and loss of mechanical strength. mdpi.com The primary mechanism of this degradation involves dehydrochlorination, which creates unsaturated polyene segments within the polymer chains that are susceptible to further oxidation. nih.govcardiff.ac.uk

Research has shown that organotin complexes incorporating naphthalenesulfonic acid derivatives can significantly enhance the photostability of PVC. mdpi.comcardiff.ac.uk These additives function through multiple mechanisms. They act as primary and secondary photostabilizers, absorbing UV radiation and quenching excited states. researchgate.net More importantly, they inhibit the dehydrochlorination process, a key cause of PVC degradation. mdpi.comresearchgate.net They also function as peroxide decomposers, neutralizing reactive peroxide species that can propagate degradation reactions. researchgate.net Studies using various spectroscopic and morphological analyses have confirmed that the inclusion of these tin-naphthalene complexes limits weight loss, reduces the formation of carbonyl and polyene groups, and preserves the surface integrity of PVC films upon prolonged exposure to UV light. mdpi.comresearchgate.net The effectiveness of these stabilizers is often linked to the nature of the substituents, with organotin complexes bearing aromatic groups (e.g., triphenyltin) showing particularly high efficacy due to their enhanced ability to coordinate with polymer chains and absorb UV energy. nih.gov

Table 1: Research Findings on Naphthalenesulfonic Acid Derivatives as Polymer Photostabilizers

Derivative Type Polymer Observed Effect Mechanism of Action Reference(s)
Organotin-naphthalene sulfonic acid complexes Poly(vinyl chloride) (PVC) Reduced weight loss, limited formation of carbonyls, preserved surface morphology. UV absorption, inhibition of dehydrochlorination, peroxide decomposition. mdpi.com, researchgate.net, nih.gov
Triphenyltin & Tributyltin complexes Poly(vinyl chloride) (PVC) Substantial reduction in degradation and decomposition of PVC films. High aromaticity enhances stabilizing effect by coordinating with polymeric chains. nih.gov

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Photodynamic Therapy (PDT) Research

The unique photophysical properties of naphthalenesulfonic acid derivatives have made them subjects of research in renewable energy and medicine.

In medicine, the principles of light-activated compounds are used in Photodynamic Therapy (PDT), a treatment modality for cancer and other diseases. nih.gov PDT involves a photosensitizer, light, and oxygen. When the photosensitizer accumulates in target tissue and is exposed to a specific wavelength of light, it generates reactive oxygen species (ROS) that induce cell death. nih.gov While many photosensitizers are based on porphyrin, phthalocyanine, or chlorin (B1196114) structures, the fundamental requirement is a molecule that can be excited by light to a triplet state that transfers energy to molecular oxygen. nih.govnih.gov Given their tunable photophysical properties, naphthalenesulfonic acid derivatives represent a class of compounds with potential for investigation as novel photosensitizers in PDT research.

Table 2: Research Applications in DSSCs and PDT

Application Area Derivative/Concept Role/Function Key Finding Reference(s)
Dye-Sensitized Solar Cells (DSSC) Naphthol blue-black (NBB) and its iron complex (Fe-NBB) Dye sensitizer The Fe-NBB complex improved DSSC efficiency via Metal-to-Ligand Charge Transfer (MLCT). researchgate.net
Dye-Sensitized Solar Cells (DSSC) N-alkyl-attached 1,8-naphthalamide derivative (dimeric dye) Dye sensitizer Dimeric structure suppressed charge recombination, enhancing cell efficiency from 4.85% to 7.1%. rsc.org
Photodynamic Therapy (PDT) General concept Photosensitizer Naphthalenesulfonic acid derivatives have photophysical properties that suggest potential for exploration in PDT. nih.gov, nih.gov

Biochemical and Biological Research Applications

Exploration as Enzyme Inhibitors or Modulators

Naphthalenesulfonic acid derivatives have been a fruitful area of investigation for the development of enzyme inhibitors. pioneerpublisher.com By replacing the carboxylic acid group typical of some non-steroidal anti-inflammatory drugs (NSAIDs) with methylsulfonamido or methylsulfonyl groups on a naphthalene scaffold, researchers have created compounds that inhibit cyclooxygenase (COX) enzymes. core.ac.uk For example, certain naphthalene-methylsulfonyl derivatives showed significant inhibitory activity against both COX-1 and COX-2 enzymes. core.ac.uk

The inhibitory potential of these derivatives extends to other enzyme classes as well. Synthetic amino acid derivatives featuring a hydrocarbon chain have been shown to inhibit digestive enzymes. nih.gov Specific derivatives demonstrated a concentration-dependent inhibitory effect on pancreatic lipase, α-amylase, and α-glucosidase through competitive or mixed-type inhibition, suggesting their potential as agents to control metabolic disorders. nih.gov Furthermore, other naphthalene-based derivatives have been identified as potential and selective inhibitors of alkaline phosphatase and as modulators of the Keap1-Nrf2 pathway, which is involved in cellular responses to oxidative stress. ontosight.ai

Use as Biological Markers and Tracers in Assays

Certain derivatives of naphthalenesulfonic acid are well-known for their environmentally sensitive fluorescence, making them valuable tools as biological markers and tracers. acs.org 8-Anilino-1-naphthalenesulfonic acid (ANS) and its derivatives are classic examples of such fluorescent probes. acs.org These molecules exhibit a propensity to bind to hydrophobic pockets in proteins, and their fluorescence quantum yield often increases significantly upon binding. This property allows them to be used to study protein folding, conformational changes, and the exposure of hydrophobic surfaces in biological systems. acs.org

The water-soluble nature imparted by the sulfonic acid group, combined with the fluorescent naphthalene core, makes these compounds suitable for use in aqueous biological buffers. ontosight.aiontosight.ai Their ability to bind to molecules like proteins enables their use as markers or tracers in various biological studies and assays. ontosight.ai For instance, derivatives like Chrysamine-G, where naphthalenesulfonic acid groups are replaced by salicylic (B10762653) acid groups, have been developed as fluorescent probes for staining amyloid plaques in brain tissue, which is crucial for research into neurodegenerative diseases. nih.gov

Investigations into Antimicrobial, Antiviral, and Anticancer Potential at a Molecular Level

The therapeutic potential of naphthalenesulfonic acid derivatives has been explored across microbiology and oncology.

Antimicrobial Potential: A variety of derivatives have been synthesized and evaluated for their antibacterial activity. researchgate.net Studies have demonstrated that compounds derived from 4-amino-3-hydroxy-naphthalene-1-sulfonic acid exhibit reasonable activity against pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella sp. researchgate.net The effectiveness of these compounds is dependent on their specific molecular structure, with certain substitutions on the benzylidene amino portion leading to more potent activity. researchgate.net In one novel approach, a fungal laccase enzyme was used to transform 8-anilino-1-naphthalenesulfonic acid into a green-colored compound that functioned as both an antibacterial agent against Staphylococcus species and a textile dye. mdpi.com

Antiviral Potential: Naphthalenesulfonic acid derivatives have emerged as a promising class of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govacs.org Synthetic analogues have been shown to be potent and selective inhibitors of HIV-1 and HIV-2. nih.gov The mechanism of action for some of these compounds involves the inhibition of the viral enzyme reverse transcriptase (RT). nih.gov For instance, a dipalmitoylated derivative of 2,7-naphthalenedisulfonic acid was identified as a powerful inhibitor of both HIV-1 and HIV-2 RT. nih.gov Other derivatives, such as bis(naphthalenedisulfonic acids), have demonstrated the ability to inhibit virus-induced cytopathogenicity and giant cell formation. nih.govresearchgate.net Research has also shown that these derivatives can be effective against other viruses, such as human cytomegalovirus (CMV), by inhibiting viral replication. researchgate.net

Anticancer Potential: The potential of naphthalenesulfonic acid derivatives as anticancer agents is an active area of research. ontosight.aiontosight.ai Naphthalimide derivatives, for example, have shown strong DNA binding affinity and have been effective in targeting various cancer cell lines. ontosight.ai Some have demonstrated greater activity than the established chemotherapy drug cisplatin. ontosight.ai The proposed mechanisms for their anticancer effects include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II. researchgate.netacs.org

Table 3: Summary of Investigated Biological Activities

Activity Target/Organism Example Derivative/Finding Mechanism/Note Reference(s)
Antimicrobial E. coli, S. aureus 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives Activity dependent on molecular structure. researchgate.net
Antiviral HIV-1, HIV-2 Dipalmitoylated 2,7-naphthalenedisulfonic acid Inhibition of viral reverse transcriptase (RT). nih.gov, nih.gov
Antiviral Human Cytomegalovirus (CMV) Bis-naphthalenedisulfonic acid derivative Potent inhibitor of CMV replication. researchgate.net
Anticancer Various cancer cell lines Naphthalimide derivatives Strong DNA binding affinity; some more active than cisplatin. ontosight.ai

Studies on Plant Growth Regulation and Agricultural Chemistry

In agriculture, derivatives of naphthalenesulfonic acid are utilized as plant growth regulators and formulation aids. marketsandmarkets.com Certain compounds act as synthetic auxins, a class of plant hormones that are key regulators of development. google.com For example, 1-[2-chloroethoxycarbonyl-methyl]-4-naphthalenesulfonic acid calcium salt (TA-12) is a structural analogue of auxin. mdpi.complantsciencejournal.com It has been studied for its ability to promote polar auxin transport, which is critical for processes like shoot branching and the formation of lateral and adventitious roots. google.com This effect can be harnessed to promote the rooting of cuttings for vegetative propagation and to increase the root density of plants, potentially enhancing water and nutrient uptake. google.com Studies on pea plants have shown that pre-application of TA-12 can help lessen the biochemical stress caused by low temperatures. mdpi.com

Beyond direct growth regulation, alkyl naphthalenesulfonates are widely used in agricultural chemical formulations as highly effective wetting and dispersing agents. marketsandmarkets.comatamanchemicals.com Their surfactant properties allow for the effective dispersion of colloidal systems in aqueous media, which is essential for the application of many pesticides and other treatments. marketsandmarkets.com They are also used as an ingredient in fertilizers to prevent caking. atamanchemicals.com

Table 4: Applications in Agricultural Chemistry

Application Derivative Function Effect Reference(s)
Plant Growth Regulation 1-[2-chloroethoxycarbonyl-methyl]-4-naphthalenesulfonic acid calcium salt (TA-12) Synthetic Auxin Promotes auxin transport, enhances root formation, increases cold tolerance in plants. google.com, mdpi.com, plantsciencejournal.com
Agrochemical Formulation Alkyl naphthalenesulfonates Wetting/Dispersing Agent Improves the dispersion of pesticides and other formulations in water. marketsandmarkets.com, atamanchemicals.com
Fertilizer Production Naphthalene Sulfonate Anti-caking Agent Prevents caking in fertilizer products. atamanchemicals.com

Biomolecular Interaction Studies, including Binding with Proteins and Nucleic Acids

Derivatives of naphthalenesulfonic acids are widely recognized as valuable tools for investigating biomolecular interactions. While direct studies on this compound derivatives are not extensively documented, the behavior of closely related analogs, such as anilinonaphthalene sulfonates (ANS), provides significant insights into their potential mechanisms of interaction with proteins and nucleic acids.

The primary mode of interaction involves the negatively charged sulfonate group and the hydrophobic bicyclic naphthalene ring. The sulfonate moiety facilitates binding to proteins by forming ion pairs with positively charged amino acid residues, such as arginine and lysine, which are often located on the protein surface. nih.govacs.org This electrostatic interaction is a crucial anchoring point for the molecule.

Following this initial binding, the hydrophobic naphthalene core can interact with nonpolar pockets on the protein's surface. acs.org This dual interaction mechanism makes these derivatives effective fluorescent probes. For instance, compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) and 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) are weakly fluorescent in aqueous solutions but exhibit a significant increase in fluorescence quantum yield and a blue shift in emission wavelength upon binding to the hydrophobic cavities of proteins. nih.govacs.orgacs.org This property is invaluable for characterizing ligand-binding sites and studying protein conformational changes. nih.gov The specific substitution pattern of a 4-methyl group and a 2-sulfonate group on the naphthalene ring would modulate the binding affinity and spectroscopic response of its derivatives compared to other isomers like ANS.

Studies involving the complexation of TNS-labeled α-chymotrypsin (CHT) with DNA have shown that TNS molecules bound to surface-level basic residues can be displaced by the nucleic acid. nih.gov This suggests a competitive binding scenario. However, ANS, which binds to a more specific surface site on CHT, is not displaced by DNA, indicating that the precise location and nature of the binding site are critical. nih.gov The planar structure of the naphthalene ring also suggests a potential for derivatives to interact with nucleic acids through intercalation between base pairs or binding within the grooves of the DNA helix, although this is less commonly studied than protein binding. sigmaaldrich.com

Table 1: Spectroscopic Probes and Their Biomolecular Interactions

Probe Compound Interacting Biomolecule Key Interaction Sites Observed Effect Reference
8-Anilino-1-naphthalenesulfonic acid (ANS) Proteins (e.g., Serum Albumin) Cationic side chains (arginine, lysine) and hydrophobic pockets Fluorescence enhancement and hypsochromic (blue) shift nih.govacs.org

Coordination Chemistry and Organometallic Complexation

The sulfonate group (-SO₃H) of this compound is an effective ligand for coordinating with metal ions, enabling the formation of a wide array of organometallic complexes. libretexts.orgatlanticoer-relatlantique.ca This area of research is significant for developing new materials and catalysts.

The synthesis of metal complexes using naphthalenesulfonic acid derivatives is a well-established process in coordination chemistry. The general method involves reacting a salt of the sulfonic acid with a suitable metal salt, often in a solvent like methanol, to yield the desired complex. nih.gov The sulfonate group can coordinate to the metal center in several ways: as a monodentate ligand (using one oxygen atom), a bidentate ligand (using two oxygen atoms to form a chelate ring), or as a bridging ligand that connects multiple metal centers to form coordination polymers. bohrium.com

The synthesis of various transition metal complexes with ligands derived from naphthalenesulfonic acids has been reported. For example, tin complexes have been synthesized by reacting 4-amino-3-hydroxynaphthalene-1-sulfonic acid with organotin chlorides. nih.gov Similarly, complexes of chromium, cobalt(II), copper(II), nickel(II), and others have been prepared using azo-linked or Schiff base ligands containing the naphthalenesulfonate moiety. ontosight.aidntb.gov.uaechemcom.com

A comprehensive characterization of these newly synthesized complexes is essential to confirm their structure and properties. This is achieved through a combination of analytical and spectroscopic techniques.

Elemental Analysis: Determines the empirical formula of the complex by quantifying the percentage of each element present. researchgate.net

Infrared (IR) Spectroscopy: Confirms the coordination of the sulfonate group to the metal. The stretching frequencies of the S=O and S-O bonds shift upon complexation compared to the free ligand. echemcom.comresearchgate.net

UV-Visible Spectroscopy: Provides information on the electronic transitions within the complex, which helps to elucidate the coordination geometry around the metal ion. Ligand-to-metal charge transfer (LMCT) bands are often observed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR (e.g., ¹H NMR) can confirm the structure of the ligand within the complex. For specific metals like tin, ¹¹⁹Sn NMR is highly informative. nih.gov

X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the complex in the solid state, providing precise data on bond lengths and angles. science.gov

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the complex and can indicate the presence of coordinated solvent molecules. echemcom.com

Molar Conductance Measurements: Used to determine if the complex is an electrolyte in solution. researchgate.net

Table 2: Common Characterization Techniques for Metal Complexes

Technique Information Obtained Reference
Infrared (IR) Spectroscopy Confirmation of ligand coordination via shifts in S=O and S-O vibrational frequencies. echemcom.comresearchgate.net
UV-Visible Spectroscopy Details on electronic transitions (e.g., LMCT) and coordination environment. researchgate.net
NMR Spectroscopy Structural confirmation of the ligand framework within the complex. nih.gov
Elemental Analysis Determination of the empirical formula and stoichiometric composition. researchgate.net

Viii. Environmental Chemistry and Fate of Naphthalenesulfonic Acids

Environmental Partitioning and Transport Modeling

The movement and distribution of 4-Methyl-2-naphthalenesulfonic acid in the environment are governed by its physical and chemical properties. As a class, NSAs have properties, such as negligible vapor pressure and variable water solubility, that strongly influence their environmental partitioning. canada.ca It is generally expected that these compounds will not undergo significant long-range atmospheric transport. canada.ca

Environmental fate models, such as fugacity models, are used to predict the likely distribution of chemicals. For the related compound 2-naphthol, a Level I fugacity model predicts that the vast majority of the substance (83%) will partition to the hydrosphere (water), with smaller amounts distributed to the atmosphere (8%), soil (4.5%), and sediment (4.5%). chemicalbook.com Given that the sulfonic acid group increases water solubility, it is expected that this compound would have an even stronger affinity for the aqueous phase. talkingaboutthescience.com

The sorption potential, or tendency to attach to soil and sediment particles, varies among different NSAs. canada.ca Compounds like dinonylnaphthalene (B12650604) sulfonic acid are expected to have low mobility in soil due to adsorption. epa.gov The presence of the sulfonic acid group, however, generally increases a compound's polarity and water solubility, which would tend to limit its adsorption to soil and sediment, promoting mobility in water.

Bioaccumulation Potential in Aquatic Systems

Bioaccumulation is the process by which a chemical is absorbed by an organism from all sources (water, food, sediment) and accumulates to a concentration higher than in the surrounding environment. europa.eu For a substance to be considered bioaccumulative, it typically must have a bioconcentration factor (BCF) or bioaccumulation factor (BAF) greater than 2,000. mdpi.com

Based on available evidence and assessments of the naphthalenesulfonic acids group, these compounds, including by extension this compound, are considered to have a low potential for bioaccumulation. publications.gc.cacanada.ca This low potential is primarily due to the chemical properties conferred by the sulfonic acid group. This functional group significantly increases the water solubility and reduces the lipophilicity (fat-solubility) of the molecule. talkingaboutthescience.com High lipophilicity, often indicated by a high octanol-water partition coefficient (log Kₒw), is a key driver of bioaccumulation. nih.gov

For the related compound 2-naphthol, the measured log Kₒw is in the range of 2.01 to 2.84, which is below the general screening threshold of 3 used by many regulatory agencies to identify potentially bioaccumulative substances. chemicalbook.comeuropa.eu The addition of the polar sulfonic acid group to form a naphthalenesulfonic acid would further decrease the log Kₒw, reinforcing the expectation of low bioaccumulation potential. The enhanced water solubility facilitates excretion from aquatic organisms, preventing significant buildup in tissues. talkingaboutthescience.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Methyl-2-naphthalenesulfonic acid with high purity?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-methylnaphthalene at the 2-position using concentrated sulfuric acid or oleum under controlled temperature (80–120°C). Key steps include:

  • Regioselectivity Control : Optimizing reaction time and temperature to favor sulfonation at the 2-position over other positions (e.g., 1- or 6-positions) .
  • Purification : Post-synthesis, neutralize excess acid with sodium hydroxide and precipitate the product. Recrystallization from ethanol/water mixtures improves purity. Monitor purity via HPLC or NMR to confirm absence of isomers (e.g., 4-Methyl-1-naphthalenesulfonic acid) .
  • Safety : Handle oleum and sulfuric acid in fume hoods due to corrosive hazards.

Q. How can UV-Vis spectroscopy and HPLC be utilized to characterize the structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis : Dissolve the compound in deionized water and measure absorbance in the 250–300 nm range. Compare the λmax to literature values (e.g., λmax ≈ 275 nm for naphthalenesulfonic acids) to confirm conjugation and sulfonic group presence .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Retention time and peak symmetry indicate purity. Spiking with a reference standard can resolve co-eluting impurities .

Advanced Research Questions

Q. What experimental parameters influence the adsorption efficiency of this compound on composite resins?

  • Methodological Answer : Based on studies of similar sulfonic acids (e.g., 2-naphthalenesulfonic acid):

  • Bed Height : Increased bed height (e.g., 10–30 cm) extends breakthrough time by enhancing mass transfer zones. For 2-naphthalenesulfonic acid, doubling bed height increased breakthrough volume by ~40% .
  • Flow Rate : Lower flow rates (1–2 mL/min) improve adsorption capacity by reducing kinetic limitations. For example, reducing flow from 5 mL/min to 2 mL/min increased uptake by 25% .
  • Resin Selection : Weakly basic resins (e.g., Fe-D301) show higher affinity due to electrostatic interactions between sulfonate groups and protonated amine sites. Pre-treat resins with Fe(III) to enhance selectivity .

Q. How does the presence of coexisting ions affect the separation of this compound in aqueous solutions?

  • Methodological Answer : Competing ions (e.g., Cl<sup>−</sup>, NO3<sup>−</sup>) reduce adsorption efficiency via:

  • Ion Exchange Competition : At pH < 7, sulfonate groups (SO3<sup>−</sup>) compete with Cl<sup>−</sup> for resin binding sites. For 2-naphthalenesulfonic acid, 0.1 M Cl<sup>−</sup> reduced breakthrough volume by 30% .
  • Mitigation Strategies : Use ion-selective membranes or chelating resins (e.g., iminodiacetic acid-functionalized) to pre-remove interfering ions. Adjust pH to 3–4 to protonate competing anions (e.g., NO3<sup>−</sup>) .

Q. What analytical methods are suitable for quantifying trace levels of this compound in environmental matrices?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Preconcentrate samples using Oasis HLB cartridges. Elute with methanol/5% NH4OH and dry under nitrogen. Achieves >90% recovery for sulfonic acids .
  • LC-MS/MS : Use a HILIC column with MRM transitions for sulfonate-specific fragments (e.g., m/z 207 → 80). Limit of detection (LOD) can reach 0.1 ng/L in wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.